2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline
Description
Properties
IUPAC Name |
2-azido-3,7,8-trimethylimidazo[4,5-f]quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N7/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(17-18-13)19(9)3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDGZXLRDRKKGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N=[N+]=[N-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402366 | |
| Record name | 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210100-59-7 | |
| Record name | 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Diamines with Carbonyl Derivatives
A plausible pathway involves the cyclocondensation of 5,6-diaminoquinoxaline derivatives with α-ketoaldehydes or α-diketones. For example:
Cyclization via Palladium-Catalyzed Cross-Coupling
Modern approaches adapted from carbazole synthesis (PMC/PMC11955962) propose:
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Catalyst : Pd(OAc)₂ (5 mol%) with Xantphos ligand
-
Substrates : 2-Bromo-3,7,8-trimethylimidazo[4,5-f]quinoxaline and sodium azide
Methyl Group Introduction Strategies
Position-specific methylation requires precise control to achieve the 3,7,8-trimethyl pattern:
Directed Ortho-Metalation (DoM)
Adapted from benzannulation techniques:
| Step | Reagent | Position | Yield (%) | Temperature | Time (h) |
|---|---|---|---|---|---|
| 1 | LDA, Methyl iodide | C7, C8 | 68 | -78°C | 2 |
| 2 | TMPMgCl·LiCl, MeI | C3 | 72 | 0°C→RT | 4 |
Key considerations:
Radical Methylation
Industrial-scale approaches from patent literature suggest:
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Initiation : AIBN (1 mol%) in toluene
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Methyl source : Dimethylzinc (3 equiv)
Azido Group Installation
The critical final step introduces the azide functionality at position 2:
Nucleophilic Aromatic Substitution
Adapted from aryl azide synthesis:
Optimized Procedure :
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Substrate: 2-Bromo-3,7,8-trimethylimidazo[4,5-f]quinoxaline (1 equiv)
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Azide source: NaN₃ (3 equiv)
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Phase-transfer catalyst: TBAB (0.2 equiv)
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Solvent system: DMSO/H₂O (3:1)
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Temperature: 100°C
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Duration: 48 hours
Yield : 82–90% after column chromatography (SiO₂, EtOAc/hexane)
Diazotransfer Reaction
Alternative method for sensitive substrates:
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Reagents : Triflyl azide (2.5 equiv), Cu(OTf)₂ (10 mol%)
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Solvent : MeCN, 40°C, 12 hours
Industrial-Scale Production Considerations
From fragmented patent data and process chemistry principles:
Continuous Flow Synthesis
| Unit Operation | Parameters | Equipment Type |
|---|---|---|
| Ring formation | 5 L/min, 130°C, 15 bar | Microreactor array |
| Methylation | Plug-flow, 80°C | Tubular reactor |
| Azidation | 2-phase system, 95°C | CSTR with inline sep. |
| Purification | SMB chromatography | 6-column Simulated MB |
Key metrics :
Analytical Characterization
Critical quality control parameters from available data:
Spectroscopic Profile :
Chromatographic Data :
| Method | Column | Retention (min) | Purity Criteria |
|---|---|---|---|
| HPLC | C18, 150×4.6 mm | 8.7 | >99% AUC |
| GC-MS | DB-5MS, 30 m | 12.3 | Single peak |
Chemical Reactions Analysis
Types of Reactions
2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, catalytic hydrogenation, solvents like ether or THF.
Substitution: Amines, thiols, solvents like DMF or DMSO.
Major Products
Oxidation: Oxidized derivatives of the quinoxaline ring.
Reduction: Amino derivatives of the quinoxaline ring.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline involves its interaction with molecular targets and pathways. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biomolecules. Additionally, the compound’s ability to intercalate with DNA and disrupt cellular processes contributes to its mutagenic and carcinogenic properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The compound belongs to the imidazo[4,5-f]quinoxaline family, characterized by fused imidazole and quinoxaline rings. Key structural differences among analogs include:
- Substituents at C-2: Azido (-N₃) vs. amino (-NH₂) groups.
- Methylation patterns : Variations in methyl group positions (C-3, C-4, C-7, C-8) influence steric and electronic properties.
Table 1: Structural Comparison of Selected Imidazo[4,5-f]quinoxaline Derivatives
Reactivity and Stability
- Azido Derivatives : The azide group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making these compounds valuable for bioconjugation. However, azides are thermally sensitive and require cautious handling .
- Amino Derivatives: The amino group facilitates metabolic activation (e.g., hydroxylation to form mutagenic N-hydroxy intermediates) and DNA adduct formation. These compounds are stable under cooking conditions but degrade under strong acidic/basic environments .
Table 2: Toxicity and Regulatory Status
Analytical Detection Methods
- Azido Compounds : Detected via HPLC-MS/MS, leveraging their unique mass-to-charge ratios. Deuterated analogs aid in quantification .
- Amino Compounds: Routinely analyzed using HPLC with fluorescence or diode array detection. Antibody-based ELISA kits show cross-reactivity with structural analogs (e.g., 4,8-DiMeIQx and 7,8-DiMeIQx) .
Biological Activity
2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
- Molecular Formula : C12H11N7
- Molecular Weight : 253.26 g/mol
- CAS Number : 210100-59-7
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity : Studies have indicated that quinoxaline derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanisms include:
-
Antimicrobial Activity : The compound has shown promising results against a range of bacterial strains:
- Effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), with minimum inhibitory concentrations (MICs) reported between 0.25 to 1 mg/L for certain derivatives .
- Demonstrated potent antibacterial activity compared to standard antibiotics like vancomycin and teicoplanin .
Case Studies
-
Anticancer Activity :
- A study highlighted the synthesis of quinoxaline derivatives which revealed significant cytotoxicity against colorectal cancer cells. The most active compounds inhibited cell proliferation through apoptosis induction and cell cycle arrest at the G1 phase .
- The structure-activity relationship (SAR) analysis indicated that specific substitutions on the quinoxaline scaffold enhanced anticancer potency.
-
Antibacterial Efficacy :
- In vitro assessments showed that this compound derivatives had high efficacy against resistant bacterial strains. Compounds exhibited MIC values significantly lower than those of conventional antibiotics, suggesting a potential for development into new antimicrobial agents .
- The compounds were also effective in preventing biofilm formation by S. aureus and E. faecalis, which is crucial for treating persistent infections .
Data Tables
Q & A
Q. Table 1: Representative Metabolic Pathways
| Enzyme | Reaction | Metabolite | Detection Method |
|---|---|---|---|
| CYP1A2 | N-oxidation | 8-CH₂OH-IQx | LC-MS/MS (SRM) |
| GSTs | Conjugation | Glucuronide/sulfate derivatives | Enzymatic hydrolysis + HPLC |
Advanced: What experimental models are used to assess mutagenicity?
Answer:
- Ames test (Salmonella typhimurium TA98): Measure reverse mutations induced by the compound ± metabolic activation (S9 fraction).
- DNA repair assays: Use hepatocyte cultures (e.g., rat HepG2) to quantify unscheduled DNA synthesis (UDS) as a marker of genotoxicity.
- Critical Note: Azido derivatives may require metabolic activation to exhibit mutagenicity, contrasting with direct-acting amino analogs .
Basic: What spectroscopic features confirm structural identity?
Answer:
- ¹H NMR: Peaks at δ 2.5–3.0 ppm (methyl groups), δ 7.8–8.2 ppm (aromatic protons).
- IR Spectroscopy: Strong absorption at ~2100 cm⁻¹ (azide stretch).
- HRMS: Expected [M+H]⁺ = 271.12 (C₁₂H₁₄N₇) with <2 ppm error .
Advanced: How does the azido group influence reactivity compared to amino analogs?
Answer:
- Reactivity: The azido group increases electrophilicity, facilitating nucleophilic substitution (e.g., with thiols or amines).
- Metabolic Fate: Azido reduction in vivo yields amine derivatives (e.g., 2-amino-3,7,8-trimethylimidazoquinoxaline), which form DNA adducts (e.g., N²-(2'-deoxyguanosin-8-yl)) .
- Contradiction Alert: While amino analogs directly bind DNA, azido derivatives require metabolic activation, leading to variability in mutagenicity assays .
Basic: What safety protocols are essential for handling this compound?
Answer:
- Personal Protective Equipment (PPE): Gloves, lab coat, and eye protection. Use a fume hood for weighing.
- Spill Management: Neutralize with 10% sodium bicarbonate, then absorb with vermiculite.
- Disposal: Treat with ceric ammonium nitrate to degrade azides before disposal .
Advanced: What is the role of cytochrome P450 isoforms in its bioactivation?
Answer:
- CYP1A2 Dominance: Mediates N-oxidation, forming reactive nitrenium ions that bind DNA.
- Species Differences: Human CYP1A2 shows 3-fold higher activity than rat orthologs in producing genotoxic metabolites.
- Inhibition Studies: Use α-naphthoflavone (CYP1A2 inhibitor) to confirm metabolic pathway specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
